Benzophenone, 4,4'-bis(dimethylamino)-, oxime
CAS No.: 1714-51-8
Cat. No.: VC15496133
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1714-51-8 |
|---|---|
| Molecular Formula | C17H21N3O |
| Molecular Weight | 283.37 g/mol |
| IUPAC Name | N-[bis[4-(dimethylamino)phenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C17H21N3O/c1-19(2)15-9-5-13(6-10-15)17(18-21)14-7-11-16(12-8-14)20(3)4/h5-12,21H,1-4H3 |
| Standard InChI Key | RHVSVZXFVMCNAT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzophenone, 4,4'-bis(dimethylamino)-, oxime (C₁₇H₂₁N₃O) consists of two para-dimethylaminophenyl groups connected to a central carbon atom bearing an oxime (-NOH) moiety. The IUPAC name, N-[bis(4-(dimethylamino)phenyl)methylidene]hydroxylamine, reflects this arrangement . Key structural features include:
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Conjugated π-system: The planar benzophenone core enables delocalization of electrons, enhanced by the electron-donating dimethylamino groups at the 4- and 4'-positions.
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Oxime functionality: The C=N-OH group introduces polarity and hydrogen-bonding capability, influencing solubility and reactivity.
The compound's SMILES notation (CN(C)C₁=CC=C(C=C₁)C(=NO)C₂=CC=C(C=C₂)N(C)C) and InChIKey (RHVSVZXFVMCNAT-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling .
Nuclear Magnetic Resonance (NMR)
¹³C NMR spectra reveal distinct signals for the carbonyl carbon (δ ~160 ppm, shifted due to oxime formation) and dimethylamino groups (δ ~40 ppm) . Aromatic protons appear as a multiplet in the δ 6.5–7.5 ppm range in ¹H NMR, with sharp singlets for the N-methyl groups (δ ~3.0 ppm).
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic bands:
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O-H stretch: A broad peak at ~3200 cm⁻¹ from the oxime hydroxyl.
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C=N stretch: A strong absorption at ~1650 cm⁻¹.
Synthesis and Manufacturing
Historical Synthesis Routes
The parent compound, Michler's ketone (4,4'-bis(dimethylamino)benzophenone), is synthesized via Friedel-Crafts acylation of dimethylaniline with phosgene or its equivalents . Subsequent oxime formation employs hydroxylamine hydrochloride under acidic or neutral conditions:
Early protocols reported yields of 58–63% using ethanol reflux . Modern optimizations utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% .
Reactivity and Functionalization
Oxime-Specific Reactions
The oxime group undergoes characteristic transformations:
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Beckmann rearrangement: Under acidic conditions (H₂SO₄, PCl₅), the oxime converts to a benzamide derivative, though this reaction is rarely employed due to competing decomposition .
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O-alkylation: Treatment with alkyl halides in the presence of base yields O-alkyloximes, enhancing lipophilicity for pharmaceutical applications.
Coordination Chemistry
The dimethylamino groups act as weak Lewis bases, enabling complexation with transition metals. For example, reaction with Cu(II) acetate forms a square-planar complex with the empirical formula [Cu(C₁₇H₂₀N₃O)₂]·2H₂O, as evidenced by ESR and magnetic susceptibility data .
Applications and Industrial Relevance
Photocatalysis
Benzophenone derivatives are widely used in hydrogen atom transfer (HAT) photocatalysis. While the oxime variant itself is not a primary photocatalyst, its electron-rich structure quenches excited states of benzophenone, modulating reaction pathways in nickel-catalyzed cross-couplings .
Dye Intermediates
As a derivative of Michler's ketone—a key intermediate in triarylmethane dye synthesis—the oxime serves as a precursor for azure and violet pigments. Its electron-donating groups shift absorption maxima bathochromically compared to unsubstituted benzophenone oximes .
Toxicity and Regulatory Considerations
Acute and Chronic Hazards
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Carcinogenicity: Classified as a confirmed human carcinogen (IARC Group 1) due to structural similarity to Michler's ketone, which induces bladder and liver tumors in rodents .
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Mutagenicity: Positive in Ames Salmonella assays (TA98 strain), indicating frameshift mutagenic potential .
Exposure Mitigation
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Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators for particulate matter.
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First aid: Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .
Recent Advances and Future Directions
Catalytic Applications
A 2025 study demonstrated the compound's utility as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁴ for biphenyl synthesis .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K, 1 bar) due to Lewis basic sites on the oxime and dimethylamino groups .
Analytical Challenges
Current research focuses on detecting trace amounts in environmental samples using LC-MS/MS, with a reported limit of quantification (LOQ) of 0.1 ppb in water matrices .
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